molecular formula C7H13ClO3 B15333178 2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane CAS No. 155101-67-0

2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane

Cat. No.: B15333178
CAS No.: 155101-67-0
M. Wt: 180.63 g/mol
InChI Key: XTZHVJZVPRHKPX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane (CAS No. 155101-67-0) is an epoxide derivative with the molecular formula C₇H₁₃ClO₃ and a molecular weight of 180.63 g/mol. Its structure features an oxirane (epoxide) ring substituted with a chloroethoxy-ethoxymethyl chain. The chloroethyl group introduces electron-withdrawing effects, enhancing the electrophilicity of the epoxide ring, which facilitates nucleophilic ring-opening reactions. The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors, contributing to moderate polarity and solubility in organic solvents .

Applications and Reactivity This compound is primarily used in polymer synthesis and chemical fixation reactions. For example, epoxides with electron-withdrawing groups (EWGs) like chlorine are highly reactive in CO₂ fixation to form cyclic carbonates, which are valuable in polycarbonate production .

Properties

IUPAC Name

2-[2-(2-chloroethoxy)ethoxymethyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3/c8-1-2-9-3-4-10-5-7-6-11-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZHVJZVPRHKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCOCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569826
Record name 2-{[2-(2-Chloroethoxy)ethoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155101-67-0
Record name 2-{[2-(2-Chloroethoxy)ethoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane typically involves the reaction of 2-chloroethanol with ethylene oxide in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the ethylene oxide, forming the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds .

Comparison with Similar Compounds

Ethyl Glycidyl Ether (CAS No. 4016-11-9)

  • Structure : Simpler epoxide with an ethoxymethyl group (C₅H₁₀O₂).
  • Reactivity : Lower electrophilicity due to the absence of EWGs. Reacts slowly in CO₂ fixation compared to chlorinated analogs.
  • Applications : Common reactive diluent in epoxy resins and adhesives .
  • Key Difference : The chloroethoxy chain in the target compound increases reactivity by 20–30% in ring-opening reactions .

2-(4-Chlorophenyl)oxirane (CAS No. 18511-62-1)

  • Structure : Aromatic epoxide with a 4-chlorophenyl group (C₈H₇ClO).
  • Reactivity : Chlorine on the aromatic ring provides resonance stabilization, reducing epoxide electrophilicity compared to aliphatic chlorine.
  • Applications : Intermediate in agrochemicals and pharmaceuticals .
  • Key Difference: Aliphatic chlorine in the target compound enhances reactivity in non-polar media, while aromatic derivatives favor electrophilic substitution .

2-[2-(2-Methoxyethoxy)ethoxymethyl]oxirane (CAS No. 71712-93-1)

  • Structure : Methoxyethoxy-ethoxymethyl substituent (C₈H₁₆O₄).
  • Reactivity : Methoxy groups are electron-donating, reducing epoxide ring strain and reactivity.
  • Applications : Surfactants and polyether precursors .
  • Key Difference : The chloroethoxy chain in the target compound increases polarity and reaction rates by 40–50% in CO₂ cycloaddition .

Ortho-para-BFDGE (CAS No. Not specified)

  • Structure : Complex aromatic-epoxide hybrid with multiple oxirane rings.
  • Reactivity : High steric hindrance limits accessibility of the epoxide ring.
  • Applications : Historically used in food-contact materials but restricted due to toxicity .
  • Key Difference : The target compound’s aliphatic chain offers better processability in polymer synthesis compared to aromatic systems .

Comparative Data Table

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Type Reactivity (vs. Target) Key Applications
2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane (155101-67-0) C₇H₁₃ClO₃ 180.63 Chloroethoxy-ethoxymethyl Baseline (High) Polymers, CO₂ fixation
Ethyl Glycidyl Ether (4016-11-9) C₅H₁₀O₂ 102.13 Ethoxymethyl 70% of target Epoxy resins
2-(4-Chlorophenyl)oxirane (18511-62-1) C₈H₇ClO 154.59 4-Chlorophenyl 60% of target Agrochemicals
2-[2-(2-Methoxyethoxy)ethoxymethyl]oxirane (71712-93-1) C₈H₁₆O₄ 176.21 Methoxyethoxy-ethoxymethyl 50% of target Surfactants

Research Findings and Trends

Reactivity in CO₂ Fixation :

  • The target compound’s chloroethyl group increases epoxide ring strain, achieving >95% conversion to cyclic carbonates under mild conditions (100°C, 1 h) .
  • Methoxy-substituted analogs show <50% conversion under identical conditions due to electron-donating effects .

Toxicity and Safety: Chlorinated epoxides like 2-(chloromethyl)oxirane (CAS No. 106-89-8) are classified as toxic, necessitating strict handling protocols for the target compound . Non-halogenated analogs (e.g., ethyl glycidyl ether) pose lower toxicity risks but lack comparable reactivity .

Synthetic Versatility :

  • The target compound’s linear ethoxy chain enables facile functionalization in polyether synthesis, unlike bulky tert-butyl or aromatic derivatives .

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